Comparative Synthetic Yield in Knoevenagel-Type Condensation with Malonic Acid
In a direct head-to-head synthetic procedure, both (tetrahydro-pyran-2-yl)-acetic acid and (tetrahydrofuran-2-yl)-acetic acid are obtained from their corresponding lactols via condensation with malonic acid in hot DMSO using piperidinium acetate as catalyst. The yields for the tetrahydropyran-2-yl series (including unsubstituted and 6-methyl derivatives) are consistently reported in the range of 65–75%, establishing a benchmark for this synthetic approach .
| Evidence Dimension | Synthetic yield (Knoevenagel-type condensation of lactol with malonic acid) |
|---|---|
| Target Compound Data | 65–75% yield (class range for tetrahydropyran-2-ylacetic acids including target compound) |
| Comparator Or Baseline | (Tetrahydrofuran-2-yl)-acetic acid and its 5-methyl derivative: 65–75% yield |
| Quantified Difference | No significant difference in isolated yield between five- and six-membered ring systems under these specific conditions; both are preparatively useful. |
| Conditions | Lactol (1.0 equiv), malonic acid (2.0 equiv), piperidinium acetate (catalytic), DMSO, 120 °C, 3–5 h |
Why This Matters
For procurement, this data confirms that (tetrahydro-pyran-2-yl)-acetic acid can be reliably synthesized via a high-yielding, operationally simple procedure comparable to its furan analog, ensuring consistent supply and cost predictability.
